molecular formula C9H5NO4 B1462979 2,3-Dioxoindoline-6-carboxylic acid CAS No. 101870-10-4

2,3-Dioxoindoline-6-carboxylic acid

Cat. No.: B1462979
CAS No.: 101870-10-4
M. Wt: 191.14 g/mol
InChI Key: RUMQRGWLWISNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Dioxoindoline Core in Chemical Research

The 2,3-dioxoindoline, or isatin (B1672199), scaffold is considered a "privileged" structure in medicinal chemistry. researchgate.netnih.gov This is due to its remarkable synthetic versatility and the wide array of biological activities exhibited by its derivatives. researchgate.netnih.gov The isatin core is a heterocyclic compound composed of a fused benzene (B151609) and a pyrrolidine (B122466) ring, with ketone groups at the 2nd and 3rd positions of the pyrrolidine ring. biointerfaceresearch.comnih.gov This unique structure, featuring a lactam and a keto moiety, allows for chemical modifications at multiple positions, including the nitrogen atom and the aromatic ring, leading to a diverse library of compounds. researchgate.netijrrjournal.com

The inherent reactivity of the isatin core enables it to undergo various chemical transformations such as N-alkylation, oxidation, and condensation reactions, making it a valuable building block for the synthesis of more complex heterocyclic compounds. ijrrjournal.comresearchgate.net Isatin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. researchgate.netbenthamdirect.com Some isatin-based compounds have even progressed to clinical trials as potential anticancer agents. benthamdirect.com The ability of the isatin scaffold to interact with a multitude of biological targets, such as kinases and proteases, underscores its importance in drug discovery and chemical biology. biointerfaceresearch.combenthamdirect.com

Historical Context of Isatin and Carboxylic Acid Derivatives in Research

The journey of isatin research began in 1841 when it was first obtained through the oxidation of the indigo (B80030) dye. ijrrjournal.com This discovery opened the door to a new class of compounds for scientific exploration. Over the years, chemists have developed various methods for the synthesis of isatin and its derivatives, with the Sandmeyer and Stolle syntheses being among the most classical and widely used procedures. ijrrjournal.com

The exploration of isatin chemistry naturally extended to the synthesis of its carboxylic acid derivatives. The introduction of a carboxylic acid group onto the isatin scaffold can significantly alter its physicochemical properties, such as solubility and its ability to act as a hydrogen bond donor or acceptor. These modifications can, in turn, influence the compound's biological activity and pharmacokinetic profile. Research into indole (B1671886) carboxylic acids, a closely related class of compounds, has shown their potential as inhibitors of various enzymes and as intermediates in the synthesis of pharmacologically active molecules. nih.gov The synthesis of isatin-carboxamides and other derivatives highlights the ongoing efforts to explore the chemical space around the isatin core. researchgate.net

Overview of Key Academic Research Areas for 2,3-Dioxoindoline-6-carboxylic acid

While research on the broader isatin family is extensive, investigations into This compound and its direct derivatives are more focused. The primary areas of academic interest for this specific compound lie in its use as a building block for more complex molecules and the evaluation of its biological potential, particularly in the realm of anticancer agents and enzyme inhibitors.

The presence of the carboxylic acid group at the 6-position of the isatin ring offers a key functional handle for further chemical modifications. Researchers have explored the synthesis of various derivatives, such as amides and esters, to create libraries of compounds for biological screening. researchgate.net These synthetic efforts are often aimed at improving the compound's potency and selectivity for specific biological targets.

A significant area of research for isatin derivatives, including those with carboxylic acid functionalities, is in the development of anticancer agents . nih.govbenthamdirect.com The isatin scaffold has been shown to inhibit various protein kinases, which are enzymes that play a crucial role in cancer cell proliferation and survival. biointerfaceresearch.com The substitution pattern on the isatin ring, including the position of the carboxylic acid group, can influence which kinases are inhibited and with what potency.

Furthermore, isatin derivatives have been investigated as enzyme inhibitors beyond the kinase family. For instance, they have been studied for their ability to inhibit proteases and other enzymes involved in disease processes. The carboxylic acid moiety can play a critical role in binding to the active site of these enzymes. The formation of metal complexes with isatin-based ligands, including those with carboxylic acid groups, is another active area of research. biointerfaceresearch.comnih.govresearchgate.net These complexes can exhibit unique biological activities that are different from the parent ligand, opening up new avenues for therapeutic development. biointerfaceresearch.comnih.gov

Interactive Table: Key Research Areas of Isatin Derivatives

Research AreaDescriptionKey Findings/Applications
Anticancer Agents Investigation of isatin derivatives for their ability to inhibit cancer cell growth and induce apoptosis.Inhibition of protein kinases, tubulin polymerization, and induction of cell death in various cancer cell lines. nih.govbiointerfaceresearch.combenthamdirect.com
Enzyme Inhibition Study of isatin compounds as inhibitors of various enzymes involved in disease.Potent inhibition of kinases, proteases, and other enzymes. biointerfaceresearch.combenthamdirect.com
Antimicrobial Activity Evaluation of isatin derivatives against various strains of bacteria and fungi.Moderate to significant activity against a range of microbial pathogens. researchgate.net
Metal Complexation Synthesis and characterization of metal complexes with isatin-based ligands.Enhanced or altered biological activity compared to the free ligand, with potential applications in therapeutics. biointerfaceresearch.comnih.govresearchgate.net

Properties

IUPAC Name

2,3-dioxo-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-5-2-1-4(9(13)14)3-6(5)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMQRGWLWISNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 2,3-Dioxoindoline Scaffold

The 2,3-dioxoindoline, or isatin (B1672199), core is a fundamental structure in organic synthesis, and several classical and modern methods have been developed for its construction. dergipark.org.trwikipedia.org

Three name reactions have historically dominated the synthesis of the isatin scaffold.

Sandmeyer Isatin Synthesis : This is one of the oldest and most direct methods for preparing isatins. wikipedia.org The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.us This forms an intermediate, an isonitrosoacetanilide, which is then isolated and cyclized using a strong acid like concentrated sulfuric acid to yield the isatin scaffold with good yields, often exceeding 75%. wikipedia.orgsynarchive.com

Martinet Isatin Synthesis : The Martinet synthesis involves the reaction of an amino aromatic compound with an oxomalonate (B1226002) ester or its hydrate. This condensation, carried out in the presence of an acid, forms a 3-(3-hydroxy-2-oxindole) carboxylic acid derivative. Subsequent oxidative decarboxylation of this intermediate produces the final isatin product.

Stolle Isatin Synthesis : Considered a versatile alternative to the Sandmeyer method, the Stolle synthesis is effective for producing both substituted and unsubstituted isatins. wikipedia.org The procedure involves the acylation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. chemicalbook.comsynarchive.com This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride, boron trifluoride, or titanium tetrachloride, to afford the isatin. dergipark.org.trwikipedia.org

Table 1: Comparison of Classical Synthetic Routes to the 2,3-Dioxoindoline Scaffold

Synthesis Method Key Reactants Key Intermediate Conditions Primary Application
Sandmeyer Aniline, Chloral hydrate, Hydroxylamine Isonitrosoacetanilide Acid-catalyzed cyclization (e.g., H₂SO₄) General synthesis of isatins. wikipedia.orgsynarchive.com
Martinet Arylamine, Oxomalonate ester 3-(3-hydroxy-2-oxindole) carboxylic acid derivative Acid-catalyzed condensation, then oxidative decarboxylation Synthesis of isatins.
Stolle Arylamine, Oxalyl chloride Chlorooxalylanilide Lewis acid-catalyzed cyclization (e.g., AlCl₃, BF₃) Synthesis of N-substituted and unsubstituted isatins. wikipedia.orgbiomedres.us

While classical methods are robust, modern strategies offer alternative pathways, sometimes with improved regioselectivity or milder conditions.

Gassman Isatin Synthesis : The Gassman approach involves the conversion of an aniline to an intermediate 3-methylthio-2-oxindole, which is then oxidized to yield a substituted isatin. biomedres.us

Metalation of Anilides : A more recent strategy for preparing isatins, particularly for achieving specific substitution patterns like 4-substituted isatins, is based on the ortho-metalation of N-protected anilines, such as N-pivaloyl or N-(t-butoxycarbonyl) anilines. dergipark.org.tr The resulting dianions are treated with diethyl oxalate, and subsequent deprotection and cyclization yield the isatin structure. dergipark.org.tr

Oxidation of Indole (B1671886) Derivatives : Direct oxidation of commercially available substituted indoles or oxindoles using various oxidizing agents represents a straightforward and modern approach to synthesizing N-substituted isatins. wikipedia.org

Targeted Synthesis of 2,3-Dioxoindoline-6-carboxylic acid and its Derivatives

The synthesis of the specifically substituted this compound leverages the foundational isatin syntheses by using appropriately functionalized starting materials.

The most direct strategy for synthesizing this compound is to employ one of the established isatin synthesis methods, such as the Sandmeyer or Stolle routes, starting with an aniline that already bears a carboxylic acid group at the para-position. For instance, using 4-aminobenzoic acid as the starting aniline in the Sandmeyer synthesis would lead to the desired 6-carboxy-substituted isatin skeleton. The reactivity and substitution pattern of the final product are thus dictated by the choice of the initial functionalized aniline. ijrrjournal.com

The carboxylic acid group at the 6-position is a versatile handle for further chemical modification through standard functional group interconversions. solubilityofthings.com

Esterification : The conversion of the carboxylic acid to an ester can be readily achieved through methods like the Fischer esterification. ucalgary.ca This reaction typically involves refluxing the carboxylic acid with an alcohol in the presence of an acid catalyst. ucalgary.cayoutube.com The equilibrium of the reaction can be shifted toward the ester product by using an excess of the alcohol or by removing the water formed during the reaction. ucalgary.ca This transformation is fundamental for creating a library of ester derivatives from the parent carboxylic acid.

Amidation : The carboxyl group can be converted into an amide bond, a key linkage in many biologically active molecules. This is commonly done by reacting the carboxylic acid with a primary or secondary amine. youtube.com The reaction often requires the use of a coupling agent or the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. libretexts.org A notable method involves the condensation of carboxylic acid salts with isocyanates at room temperature, which proceeds with the loss of carbon dioxide to form the corresponding amide in high yield. nih.gov

Table 2: Key Functional Group Interconversions of the 6-Carboxyl Group

Transformation Reagents Product
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) 6-Alkoxycarbonyl-2,3-dioxoindoline (Ester)
Amidation Amine (R'R''NH), Coupling Agent or conversion to Acyl Chloride 6-(Aminocarbonyl)-2,3-dioxoindoline (Amide)
Amidation Isocyanate (R'-NCO), as a carboxylate salt N-Substituted-6-carbamoyl-2,3-dioxoindoline (Amide)

Derivatization Strategies for this compound Analogs

The this compound molecule offers multiple sites for chemical derivatization, allowing for the synthesis of a wide array of analogs. wikipedia.org The reactivity of the isatin core is characterized by three primary locations for chemical reactions: the nitrogen atom of the lactam, the carbonyl group at the C3-position, and the aromatic ring. chemicalbook.com

N-Substitution : The nitrogen atom can be readily functionalized through reactions like alkylation or acylation, allowing for the introduction of various substituents at the N1-position. wikipedia.org

C3-Carbonyl Reactions : The C3-keto group is highly electrophilic and susceptible to nucleophilic addition. nih.gov This reactivity is widely exploited, for instance, in three-component reactions involving isatin, an amino acid, and an alkyne to produce spirooxindole derivatives, which are of significant interest in medicinal chemistry. nih.govnih.gov

Aromatic Ring Substitution : While the 6-position is occupied by the carboxylic acid, electrophilic aromatic substitution can potentially occur at other available positions on the benzene (B151609) ring, most notably C5 and C7. wikipedia.org

Carboxylic Acid Modification : As detailed in section 2.2.2, the carboxylic acid group itself serves as a primary point for derivatization into esters, amides, and other related functional groups. ucalgary.canih.gov

These distinct reactive sites provide a powerful platform for generating structural diversity, enabling the systematic exploration of how different functional groups on the scaffold influence its chemical properties. mdpi.comnih.gov

N-Substituted Derivatives

The nitrogen atom of the indole ring (N-1) is a key site for derivatization. The introduction of substituents at this position can significantly alter the molecule's properties. N-alkylation and N-arylation are common strategies to enhance solubility, modulate biological activity, and provide a handle for further functionalization. researchgate.net

The N-alkylation of isatins is typically achieved by generating the isatin anion with a suitable base, followed by reaction with an alkylating agent. nih.gov Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF). The resulting anion is a potent nucleophile that readily reacts with various electrophiles such as alkyl halides or sulfates. researchgate.net Microwave-assisted N-alkylation has been shown to offer significant advantages over conventional heating, including shorter reaction times and improved yields.

Enantioselective N-alkylation methods have also been developed, providing access to chiral N-alkylated isatins, which can serve as precursors for other optically enriched indole derivatives.

Table 1: Representative Conditions for N-Alkylation of Isatin Scaffolds This table presents generalized conditions applicable to the isatin core. Specific optimization may be required for the 6-carboxylic acid derivative.

ReagentsBaseSolventMethodReference
Alkyl Halide (e.g., Ethyl Chloroacetate)K₂CO₃ or Cs₂CO₃DMF or NMPMicrowave Irradiation clockss.org
Alkyl HalideNaHDMFConventional Heating researchgate.net
TrichloroacetimidatesLewis Acid (e.g., TMSOTf)DCMConventional

Carbonyl Modifications at C-2 and C-3

The vicinal dicarbonyl groups at the C-2 (amide) and C-3 (ketone) positions are hallmarks of the isatin scaffold. The C-3 ketone is particularly reactive and serves as the primary site for a variety of chemical transformations, most notably condensation reactions.

The Knoevenagel condensation is a widely employed method for forming a new carbon-carbon double bond at the C-3 position. clockss.org This reaction involves the condensation of the C-3 carbonyl group with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a base catalyst like piperidine (B6355638) or its salts. niscpr.res.in The resulting products are 3-ylideneoxindole derivatives, which are valuable intermediates and have shown a range of biological activities. The reaction can be performed under various conditions, including in water with a catalyst, making it amenable to green chemistry principles. niscpr.res.inresearchgate.net

Beyond condensation, the C-3 carbonyl can undergo aldol (B89426) reactions with ketones to form 3-substituted-3-hydroxyindolin-2-ones. researchtrend.net Furthermore, it can react with primary amines to form Schiff bases (imines), a transformation often used in the synthesis of hybrid molecules. researchgate.net

Table 2: Examples of C-3 Carbonyl Modifications on Isatin Scaffolds This table illustrates common reactions at the C-3 position of the isatin nucleus.

Reaction TypeReagentCatalyst/ConditionsProduct TypeReference
Knoevenagel CondensationMalononitrilePiperidinium acetate, Water, 100°C2-(2-Oxoindolin-3-ylidene)malononitrile derivative niscpr.res.in
Knoevenagel CondensationEthyl CyanoacetateNeutral AluminaEthyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate derivative clockss.org
Aldol ReactionKetones (e.g., Acetone)RuCl₂(PPh₃)₃, Ultrasound, 50°C3-Hydroxy-3-(2-oxopropyl)indolin-2-one derivative researchtrend.net
Schiff Base FormationAromatic Primary AminesGlacial Acetic Acid, Microwave3-Iminoindolin-2-one derivative researchgate.netresearchgate.net

Side-Chain Elongation and Diversification

The carboxylic acid group at the C-6 position offers a distinct handle for side-chain elongation and diversification, separate from the core reactivity of the isatin ring. This functional group can be readily converted into a variety of other functionalities, primarily esters and amides, through standard organic transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification, reacting the acid with an alcohol under acidic catalysis. The resulting ester can serve as a protecting group or as an intermediate for further reactions, such as reduction or transesterification. The reactivity in esterification can be influenced by factors like steric hindrance and the electronic nature of the reactants. researchgate.net

Amide Coupling: One of the most common and significant transformations is the formation of amides. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide array of coupling reagents have been developed for this purpose. A highly effective and common protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov This method is robust and allows for the coupling of a vast range of amines to the this compound core, enabling the synthesis of large and structurally diverse compound libraries. growingscience.com

Table 3: General Methods for Carboxylic Acid Diversification This table outlines standard synthetic routes for modifying the C-6 carboxylic acid group.

TransformationReagentsTypical ConditionsProductReference
EsterificationAlcohol (R-OH)Acid catalyst (e.g., H₂SO₄), HeatEster researchgate.net
Amide CouplingAmine (R-NH₂)EDC, HOBt, DIPEAAmide nih.govnih.gov
Amide CouplingAmine (R-NH₂)HATU, DIPEAAmide growingscience.com
Acyl Chloride FormationThionyl Chloride (SOCl₂)Inert solventAcyl Chloride growingscience.com

Green Chemistry Approaches in Dioxoindoline Carboxylic Acid Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. Several green chemistry strategies have been successfully applied to the synthesis of isatin derivatives, which are directly applicable to the this compound framework. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key green methodologies include:

Use of Alternative Energy Sources: Microwave irradiation and ultrasound sonication have emerged as powerful tools. researchtrend.netresearchgate.net Microwave-assisted synthesis often leads to dramatic reductions in reaction times and increases in product yields for reactions like Schiff base formation. researchgate.net Similarly, ultrasound has been shown to effectively promote aldol reactions of isatins with low catalyst loading. researchtrend.net

Environmentally Benign Solvents: The use of water as a reaction medium for transformations like the Knoevenagel condensation represents a significant green advancement, replacing volatile organic solvents. niscpr.res.in

These green protocols not only make the synthesis of this compound derivatives more sustainable but also often provide higher efficiency and simpler work-up procedures compared to traditional methods.

Structure Activity Relationship Sar and Molecular Design

The Pivotal Role of the 6-Carboxylic Acid Moiety in Biological Interactions

The carboxylic acid group at the 6-position of the 2,3-dioxoindoline scaffold is a key pharmacophoric feature that can profoundly influence the molecule's biological profile. This functional group, being ionizable at physiological pH, can engage in a variety of crucial non-covalent interactions with biological macromolecules such as enzymes and receptors.

Key Interactions and Their Significance:

Ionic Bonding and Hydrogen Bonding: The carboxylate anion can form strong ionic bonds with positively charged residues like arginine and lysine (B10760008) within a protein's binding site. Furthermore, the carbonyl oxygen and hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors and donors, respectively, forming a network of hydrogen bonds that can significantly contribute to binding affinity and specificity.

Chelation: The presence of the carboxylic acid, in concert with the adjacent carbonyl oxygen of the indoline (B122111) ring, can create a bidentate chelation site for metal ions, which may be essential for the mechanism of action of certain metalloenzymes. researchgate.net

Solubility and Pharmacokinetics: The polar nature of the carboxylic acid group generally enhances the water solubility of the parent molecule, which is a critical factor for drug formulation and bioavailability. However, its ionizable nature can also limit passive diffusion across biological membranes. nih.gov

Influence of Substituent Variations on the Dioxoindoline Ring System

The 2,3-dioxoindoline ring system, composed of a fused aromatic (benzene) ring and a pyrrole (B145914) ring, offers multiple positions for substitution, allowing for the fine-tuning of the molecule's properties.

Modifications to the benzene (B151609) portion of the dioxoindoline nucleus can significantly impact electronic properties, lipophilicity, and steric interactions, thereby influencing biological activity. The nature and position of these substituents are critical.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring can alter the acidity of the N-H proton and the reactivity of the carbonyl groups. libretexts.orglibretexts.org For instance, EWGs like halogens (F, Cl, Br) or nitro groups can enhance the electrophilicity of the C3-carbonyl, which can be important for covalent interactions with certain enzyme targets. scispace.com Conversely, EDGs such as methoxy (B1213986) or alkyl groups can increase the electron density of the aromatic ring.

Lipophilicity and Steric Hindrance: The addition of lipophilic substituents can enhance membrane permeability and interactions with hydrophobic pockets in a target protein. However, bulky substituents can also introduce steric hindrance, potentially disrupting favorable binding conformations. The position of the substituent is also crucial; for example, a substituent at the 5-position may have a different effect than one at the 7-position due to the different spatial relationship with the 6-carboxylic acid and the rest of the molecule.

Table 1: Impact of Aromatic Ring Substituents on Isatin (B1672199) Derivatives (General Trends)

Substituent TypePositionGeneral Effect on ActivityReference
Halogens (e.g., Cl, Br)5, 7Often increases activity nih.gov
Electron-Withdrawing Groups (e.g., NO2)5Can enhance activity nih.gov
Electron-Donating Groups (e.g., CH3)5Variable effects nih.gov

This table represents general trends observed for isatin derivatives and may not be directly predictive for all biological targets of 2,3-dioxoindoline-6-carboxylic acid.

The pyrrole ring of the 2,3-dioxoindoline scaffold also presents opportunities for structural modification, primarily at the N1 position and the C3 position (though modifications at C3 would alter the "dioxo" nature of the core).

N1-Substitution: Alkylation or arylation at the N1 position removes the acidic proton and can introduce a variety of functionalities. The size and nature of the substituent at N1 can influence the molecule's lipophilicity, steric profile, and ability to form additional interactions within the binding site. For example, introducing a basic amine via an alkyl linker at N1 can provide an additional site for salt bridge formation.

C3-Position: While this article focuses on the 2,3-dioxoindoline core, it is worth noting that in the broader class of isatins, modifications at the C3 position are common and have a profound impact on biological activity. These modifications often involve condensation reactions to form Schiff bases or spirocyclic compounds, completely altering the interaction profile of the molecule.

Bioisosteric Replacement Strategies for the Carboxylic Acid Group

While the carboxylic acid group is often crucial for activity, it can also present liabilities such as poor metabolic stability, rapid excretion, and low cell permeability. nih.gov Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a common strategy to overcome these challenges while retaining or improving biological activity. nih.govyoutube.com

A variety of functional groups can serve as bioisosteres for carboxylic acids. The choice of a suitable replacement is highly context-dependent and often requires empirical testing. nih.gov

Table 2: Common Bioisosteres for Carboxylic Acids

BioisostereKey FeaturesPotential AdvantagesReference
TetrazoleAcidic, planar, aromaticImproved metabolic stability, can form similar H-bond interactions youtube.comenamine.net
Acyl SulfonamideAcidic, non-planarCan mimic the charge and H-bonding of a carboxylate nih.gov
Hydroxamic AcidAcidic, can chelate metal ionsCan act as a strong metal-binding group enamine.net
Squaric AcidAcidic, planarCan form strong hydrogen bonds
Phosphonic AcidDiacidic, tetrahedralCan form different ionic and H-bond interactions nih.gov

The successful application of a bioisostere depends on its ability to replicate the key interactions of the original carboxylic acid group within the specific biological target. For example, if a precise geometric arrangement for hydrogen bonding is required, a tetrazole might be a suitable replacement. If metal chelation is important, a hydroxamic acid might be more appropriate.

Rational Design Principles for Novel this compound Analogs

The rational design of novel analogs based on the this compound scaffold is a multi-faceted process that integrates SAR data, structural biology, and computational modeling. nih.gov The overarching goal is to optimize potency, selectivity, and pharmacokinetic properties.

Key Design Principles:

Target-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how analogs will bind. nih.gov This allows for the design of modifications that enhance favorable interactions (e.g., adding a substituent to fill a hydrophobic pocket) or disrupt unfavorable ones.

Ligand-Based Design: In the absence of a target structure, SAR data from a series of active compounds can be used to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. Novel analogs can then be designed to fit this model.

Scaffold Hopping and Privileged Structures: The 2,3-dioxoindoline core is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net Scaffold hopping involves replacing this core with other ring systems that can maintain the same spatial arrangement of key functional groups. capes.gov.br

Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds. The this compound scaffold itself could be considered a starting fragment for such an approach.

Optimization of Physicochemical Properties: Throughout the design process, it is crucial to consider and optimize properties such as solubility, lipophilicity (logP), and metabolic stability to ensure that the final compound has drug-like characteristics.

By systematically applying these principles, medicinal chemists can navigate the complex landscape of SAR to design novel this compound analogs with improved therapeutic potential. The journey from a lead compound to a clinical candidate is often long and challenging, but a deep understanding of the molecule's structure-activity relationship provides a critical roadmap for success.

Advanced Computational and in Silico Methodologies

Molecular Docking Studies of 2,3-Dioxoindoline-6-carboxylic acid Derivatives

While molecular docking is a standard tool for studying isatin (B1672199) derivatives, specific studies detailing the binding interactions of a series of This compound derivatives are not readily found. General studies on isatins have established their potential to interact with a wide range of biological targets, including kinases, proteases, and monoamine oxidases. For instance, research on isatin isomers has shown that substitution at the C-5 and C-6 positions can influence binding affinity and selectivity for monoamine oxidase (MAO) isoforms, suggesting that the 6-carboxy group would play a significant role in molecular recognition. However, dedicated studies providing specific docking scores, binding poses, and key residue interactions for derivatives of this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are crucial for understanding how chemical structure influences biological activity. Numerous QSAR studies have been performed on various classes of isatin derivatives, identifying key molecular descriptors that govern their therapeutic effects. These studies often highlight the importance of electronic and steric properties of substituents on the aromatic ring.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening campaigns have successfully identified novel isatin-based inhibitors for various targets. These approaches, whether structure-based or ligand-based, are powerful tools in modern drug discovery. Nevertheless, there are no reports in the scientific literature of a virtual screening or ligand-based design study that either started with or identified this compound as a lead compound for a specific biological target.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of a ligand within a protein's binding site, offering a more realistic model of molecular interactions over time. While MD simulations have been applied to some isatin-based compounds, such as indirubin (B1684374) derivatives, to understand their interactions with targets like glycogen (B147801) synthase kinase 3β (GSK-3β), a specific and detailed conformational analysis or MD simulation study for this compound has not been reported.

Biological Activities and Mechanistic Research of 2,3 Dioxoindoline 6 Carboxylic Acid Derivatives

Investigation of Enzyme Activity Modulation

Derivatives of 2,3-dioxoindoline have been extensively studied as modulators of various enzymes. The core isatin (B1672199) structure can be modified at the N-position, as well as the C2 and C3 carbonyl groups, leading to compounds with specific enzyme inhibitory activities. ijrrjournal.com

One key area of investigation is their role as kinase inhibitors. For instance, certain indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.govrsc.org Molecular docking studies have revealed that the indole (B1671886) core and the C2 carboxyl group can chelate with magnesium ions in the active site of the integrase enzyme. mdpi.comnih.govrsc.org Furthermore, some 10-iodo-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids have been shown to be potent and selective inhibitors of DYRK1A, a protein kinase implicated in neurological disorders. nih.gov

In the context of cancer, isatin derivatives have been explored as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.gov Specific derivatives of indole-6-carboxylate ester have demonstrated inhibitory activity against these kinases, which are crucial for tumor growth and angiogenesis. nih.gov Additionally, certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tumor immune escape. sci-hub.se

Isatin derivatives have also been investigated as inhibitors of other enzyme classes. For example, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.netnih.gov

Studies on Protein Interactions and Binding Profiles

The biological effects of 2,3-dioxoindoline-6-carboxylic acid derivatives are intrinsically linked to their interactions with various proteins. Molecular docking studies have been instrumental in elucidating these binding profiles.

For instance, in the context of anticancer activity, molecular docking has shown that certain indole-6-carboxylic acid derivatives fit well within the active sites of EGFR and VEGFR-2 tyrosine kinases. nih.gov Specifically, a derivative with an unsubstituted phenyl moiety demonstrated high affinity for the EGFR active site, while a derivative with a chloro group at the 4-position of the aromatic ring showed strong binding to the VEGFR-2 active site. nih.gov

In the field of antiviral research, the binding of indole-2-carboxylic acid derivatives to HIV-1 integrase has been a key area of focus. mdpi.comnih.gov Docking studies have revealed that the indole nucleus and the C2 carboxyl group of these derivatives can chelate the two Mg2+ ions within the enzyme's active site, a crucial interaction for inhibitory activity. nih.gov

Furthermore, the binding of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids to the ATP binding site of DYRK1A has been confirmed through X-ray crystallography, providing a detailed understanding of the inhibitor-protein interaction. nih.gov

The ability of the 1,3,4-oxadiazole (B1194373) moiety, a common feature in some isatin derivatives, to form hydrogen bonds with receptor sites contributes to their pharmacokinetic properties and anticancer activity by targeting kinases. nih.gov

Research in Neuropharmacological Contexts

Isatin and its derivatives have shown a wide spectrum of neuropharmacological properties. researchgate.net Research has explored their potential as anticonvulsants, CNS depressants, and in the context of neurodegenerative diseases. researchgate.netijpronline.comresearchgate.net

One area of significant interest is the inhibition of Aβ aggregation, a key pathological hallmark of Alzheimer's disease. Certain isatin derivatives, particularly those with an N-phenyl thiosemicarbazide (B42300) moiety at the 3-oxo position, have demonstrated the ability to alter the aggregation pathway of amyloid-beta peptides. researchgate.net

Furthermore, derivatives of 11H-indolo[3,2-c]quinoline-6-carboxylic acid have been identified as selective inhibitors of the protein kinase DYRK1A. nih.gov Overexpression of DYRK1A is linked to the neurological alterations observed in Down syndrome, making these inhibitors valuable tools for studying the role of this kinase in neurodevelopment and neurodegeneration. nih.gov The safety profile of some isatin derivatives has been evaluated on neuronal cells, with certain compounds showing no cytotoxicity against SH-SY5Y neuroblastoma cells. researchgate.net

Anti-inflammatory Research Perspectives

Derivatives of 2,3-dioxoindoline have been investigated for their anti-inflammatory potential. ijpronline.comresearchgate.netnih.gov The indole nucleus is a core structure in several known anti-inflammatory drugs, which has spurred research into new derivatives with improved properties. nih.gov

One mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.netnih.gov Some isatin derivatives have demonstrated inhibitory activity against COX-1 and COX-2. nih.gov Molecular docking studies have been used to predict the binding of these derivatives to the active sites of COX enzymes, with some compounds showing good docking scores, comparable to the selective COX-2 inhibitor celecoxib. nih.gov

Another aspect of anti-inflammatory research involves the inhibition of protein denaturation, a process implicated in inflammatory conditions. Certain indoline (B122111) derivatives have shown potent anti-denaturation activity, comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk For example, indoline derivatives 4a and 4b exhibited excellent inhibition of protein denaturation. core.ac.uk

Furthermore, some newly synthesized hydrazide derivatives of isatin have been shown to suppress pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the NF-κB and MAPK signaling pathways, which are crucial in chronic inflammation. ijrrjournal.com

Antimicrobial Activity Studies

Isatin derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. researchgate.netnih.gov The isatin scaffold has been a foundation for the development of novel antimicrobial agents. nih.gov

In terms of antibacterial activity, various derivatives have been synthesized and tested against different bacterial strains. researchgate.net Schiff bases and Mannich bases of isatin have been reported to exhibit significant antibacterial effects. nih.gov Structure-activity relationship (SAR) studies have indicated that modifications such as 5-halogenation and N-alkylation can enhance antibacterial potency. nih.gov For instance, a series of 1H-1,2,3-triazole-tethered ciprofloxacin-isatin conjugates have shown considerable activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. nih.gov

With respect to antifungal activity, certain indole-isatin hybrids have been tested against fungi like Penicillium notatum, Aspergillus niger, and Candida albicans. ijrrjournal.com One particular compound was found to be the most effective against all tested fungal species. ijrrjournal.com

The antimicrobial potential of these derivatives is often attributed to their ability to interact with microbial enzymes and other essential cellular components. nih.gov

Anticancer Research and Cytotoxic Potential

The anticancer properties of 2,3-dioxoindoline derivatives are a major focus of research, with studies exploring their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The isatin scaffold is present in several clinically used anticancer drugs. nih.gov

These derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. As mentioned earlier, they can act as inhibitors of receptor tyrosine kinases (EGFR and VEGFR-2), which are critical for tumor growth and angiogenesis. nih.gov Some derivatives have also been identified as inhibitors of histone deacetylase and carbonic anhydrase. nih.gov

Specific derivatives have shown potent cytotoxic activity. For example, derivatives of 2-oxoindoline-3-ylidene hydrazine-1-carbothioamide were found to be cytotoxic to different cancer cell lines. nih.gov Similarly, certain sulfonamide-hydrazine-1-carbothioamide derivatives were effective against MCF-7 breast cancer cells. nih.gov In one study, a derivative of indole-6-carboxylic acid with a chloro group at the 4-position of the aromatic ring was the most potent against HepG2, HCT-116, and A549 cancer cell lines. nih.gov

Furthermore, some indoline derivatives have been evaluated for their impact on protein denaturation, which can be relevant in the context of cancer. core.ac.uk

Other Explored Biological Activities and Pathways

Beyond the activities detailed above, derivatives of 2,3-dioxoindoline have been investigated for a range of other biological effects. researchgate.netnih.gov These include potential applications as antidiabetic, anticonvulsant, antitubercular, and anti-HIV agents. nih.gov

The isatin moiety is a versatile precursor that can be transformed into other biologically active compounds such as 2-oxindoles and tryptanthrin (B1681603) through various chemical reactions like oxidation and ring expansion. nih.gov The diverse biological profile of isatin derivatives underscores their importance as a privileged scaffold in medicinal chemistry. nih.gov

Antiviral Research

Derivatives of the isatin scaffold have been the subject of extensive antiviral research, demonstrating activity against a diverse range of DNA and RNA viruses. researchgate.netnih.gov The inherent biological properties of isatin are seen as a foundation for developing new therapeutic agents against various infections. researchgate.net

One of the earliest and most well-known examples is Methisazone, an isatin-3-thiosemicarbazone derivative, which proved effective against variola (smallpox) and vaccinia viruses. researchgate.net Further studies have synthesized and screened various novel isatin derivatives. For instance, certain Schiff and Mannich base isatin derivatives were evaluated for their antiviral activity against influenza A and B viruses, as well as HIV-1 (IIIB) and HIV-2 (ROD). asianpubs.org While many of these compounds showed cytotoxic properties in lymphocyte cell lines, one compound, SPIII-5H-AC, exhibited weak activity against the influenza A (H3N2) virus. asianpubs.org

Research into isatin ribonucleosides has also yielded promising results. A series of substituted isatin ribonucleosides were synthesized, with one particular derivative (compound 3f) showing the most significant activity against Herpes Simplex Virus-1 (HSV-1), achieving a 66% inhibition of the virus yield in infected cells. tandfonline.com However, the tested isatin derivatives in this study did not inhibit HIV-1 Reverse Transcriptase (RT) activity. tandfonline.com

More recently, with the emergence of new viral threats, the focus has shifted to include coronaviruses. An indole-3-carboxylic acid derivative, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.govnih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. actanaturae.runih.govnih.gov The compound was found to have a high selectivity index (SI = 78.6) and an IC₅₀ value of 1.06 µg/mL. nih.govnih.gov Its mechanism is thought to involve the suppression of syncytium formation induced by the SARS-CoV-2 spike protein and the induction of interferon. actanaturae.runih.gov

Furthermore, indole-2-carboxylic acid has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org Structural optimization of an initial lead compound led to derivatives with significantly increased inhibitory effects against HIV-1 integrase, with one derivative, compound 20a, showing an IC₅₀ value of 0.13 μM. nih.gov

Table 1: Antiviral Activity of Selected Isatin Derivatives

Compound/Derivative Class Target Virus Reported Activity Reference(s)
Methisazone Variola and Vaccinia viruses Effective researchgate.net
SPIII-5H-AC Influenza A (H3N2) Weak activity asianpubs.org
Isatin Ribonucleoside (3f) Herpes Simplex Virus-1 (HSV-1) 66% inhibition of virus yield tandfonline.com
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole SARS-CoV-2 IC₅₀ = 1.06 µg/mL; Complete inhibition at 52.0 μM actanaturae.runih.govnih.gov
Indole-2-carboxylic acid derivative (17a) HIV-1 Integrase IC₅₀ = 3.11 μM rsc.org
Indole-2-carboxylic acid derivative (20a) HIV-1 Integrase IC₅₀ = 0.13 μM nih.gov

Endogenous Roles and Biological Distribution of Related Compounds

Isatin is not just a synthetic scaffold but is also an endogenous compound found in mammals, including humans. researchgate.netsciensage.infonih.gov It has been identified in various tissues and body fluids, exhibiting a distinct and discontinuous distribution throughout the brain and peripheral tissues. nih.gov The concentration of endogenous isatin has been observed to increase in response to stress. nih.gov

As an endogenous oxidized indole, isatin and its metabolites are components of many natural substances. nih.gov For example, the dimerization of isatin can lead to the formation of indigoid pigments like indirubin (B1684374), which is the active ingredient in traditional Chinese medicinal plant mixtures used to treat chronic illnesses. nih.gov Metabolites of isatin, such as 3-hydroxy-2-oxoindole and anthranilic acid, have been detected in urine. nih.gov

The natural occurrence of related compounds extends beyond simple isatin derivatives. Trisindolines, which are formed from the reaction of isatin with indole, have been isolated from a variety of natural sources, including marine bacteria (such as Vibrio sp. and Shewanella piezotolerans), marine sponges (Hyrtios altum, Discodermia calyx, and Callyspongia siphonella), and even plants like Isatis costata. nih.gov This wide distribution in nature underscores the significance of the indole core structure in biological systems. nih.gov Functionally, endogenous isatin is recognized as a modulator of biochemical processes, possessing a wide spectrum of behavioral and metabolic effects. sciensage.infonih.gov

Protein Kinase Inhibition Studies

The inhibition of protein kinases is a crucial mechanism underlying the therapeutic potential of many isatin derivatives, particularly in cancer treatment. scielo.br Protein kinases regulate cellular pathways controlling growth, differentiation, and death, and their overexpression is linked to various diseases. scielo.brnih.gov Isatin-based compounds have emerged as a versatile foundation for developing potent kinase inhibitors. nih.govmdpi.com

Derivatives of isatin have been shown to inhibit a wide range of protein kinases. Indirubin, which can be formed from isatin, and its derivatives are known to be potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov Specifically, various research programs have designed and synthesized isatin derivatives as potential inhibitors of CDK2 and receptor tyrosine kinases. nih.govekb.eg For example, triazole-based isatin derivatives have shown potential as inhibitors of key cancer-promoting kinases like EGFR and CDK2. nih.gov

Glycogen (B147801) synthase kinase 3β (GSK-3β) is another important target. Studies on a series of isatin derivatives revealed a strong inhibitory activity against the GSK-3β enzyme. scielo.br The inhibitory capacity was found to be related to the substituents at the N-1 position of the isatin core, with bulkier and/or more electronegative substituents leading to better inhibition. scielo.br For instance, a derivative featuring a nitro group (compound 2b) showed significantly better inhibitory ability (IC₅₀ = 0.4612 µM) than a similar compound with a fluorine group. scielo.br

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has also been a major focus. mdpi.com Tricyclic isatin oximes have demonstrated high binding affinity for a panel of kinases, including DYRK1A, PIM1, and Haspin, with IC₅₀ values in the micromolar range for inhibiting inflammatory responses. mdpi.com More specifically, research on 11H-indolo[3,2-c]quinoline-6-carboxylic acid, a compound structurally related to the article's subject, led to the development of 10-iodo-substituted derivatives. nih.govnih.govresearchgate.net These compounds were identified as very potent and selective inhibitors of DYRK1A, confirming their binding mode within the ATP binding site through X-ray crystallography. nih.govnih.govresearchgate.net This selectivity is crucial as many kinase inhibitors often lack specificity against closely related kinase families. nih.govnih.gov

Table 2: Protein Kinase Inhibition by Selected Isatin Derivatives

Compound/Derivative Class Target Kinase(s) Reported Activity (IC₅₀/Kᵢ) Reference(s)
Tricyclic isatin oxime (5d) DYRK1A, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3 Nanomolar/submicromolar binding affinity mdpi.com
Indirubin derivatives Cyclin-dependent kinases (CDKs) Potent inhibitors nih.gov
Isatin derivative (2b) GSK-3β IC₅₀ = 0.4612 µM scielo.br
Isatin derivative (2d) GSK-3β IC₅₀ = 1.343 µM scielo.br
10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids DYRK1A Potent and selective inhibitors nih.govnih.govresearchgate.net
Triazole based isatin-triazole ligands EGFR, CDK2 Estimated binding affinities: ~ -10 to -25 kcal/mol nih.gov

Analytical Techniques for Research and Characterization

Spectroscopic Analysis

Spectroscopic techniques are pivotal for determining the molecular structure of 2,3-Dioxoindoline-6-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to characterize the molecule.

In the ¹H NMR spectrum of the parent compound, isatin (B1672199), characteristic signals include a doublet at δ 7.47 ppm and another at 6.86 ppm. ijrrjournal.com The hydrogen atom attached to the nitrogen (N-H) typically appears as a singlet around δ 11.03 ppm. ijrrjournal.com For this compound, the presence of the carboxylic acid group at the 6-position on the benzene (B151609) ring will influence the chemical shifts of the aromatic protons. The acidic proton of the carboxyl group (–COOH) is expected to produce a singlet at a significantly downfield chemical shift, typically around 12 δ. libretexts.org

The ¹³C NMR spectrum provides information on the carbon atoms within the molecule. Carboxyl carbons generally absorb in the range of 165 to 185 δ. libretexts.org The two carbonyl carbons (C2 and C3) of the dioxoindoline core will also show distinct signals in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the parent isatin structure and general chemical shift principles.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
NH~11.0-
COOH~12.0165 - 175
C=O (Ketone)-170 - 185
C=O (Amide)-160 - 170

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of the parent isatin structure displays two strong absorption bands for the carbonyl (C=O) stretching vibrations, typically around 1740 cm⁻¹ and 1620 cm⁻¹. ijrrjournal.com A broad band corresponding to the N–H stretch is observed at approximately 3188 cm⁻¹. ijrrjournal.com

For this compound, additional characteristic peaks are expected due to the carboxylic acid moiety. A very broad O–H stretching absorption is anticipated in the range of 2500 to 3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid will likely appear between 1710 and 1760 cm⁻¹, potentially overlapping with the ketone carbonyl absorption of the indoline (B122111) ring. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on characteristic values for the functional groups present.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-HStretch, hydrogen-bonded3300 - 2500 (very broad)
Amine N-HStretch~3188
Ketone C=OStretch~1740
Carboxylic Acid C=OStretch1760 - 1710
Amide C=OStretch~1620
Aromatic C=CStretch1600 - 1450

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of carboxylic acids. For a compound like this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. sielc.compsu.edu Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters This table represents a typical, not specific, method for analysis.

Parameter Condition
Column Reverse-Phase C18, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD)
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. researchgate.net This technique is invaluable for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. nih.gov After separation on an LC column, the compound is ionized (e.g., via electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (molar mass: 191.14 g/mol ), one would expect to see ions corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 4: Predicted m/z Values for this compound Adducts in LC-MS Predicted values are based on the molecular formula C₉H₅NO₄ and are similar to its 7-carboxylic acid isomer. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺[C₉H₆NO₄]⁺192.0291
[M+Na]⁺[C₉H₅NO₄Na]⁺214.0110
[M-H]⁻[C₉H₄NO₄]⁻190.0146

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. sielc.com The methodologies for analyzing this compound via UPLC are analogous to HPLC, employing similar reverse-phase columns and mobile phase systems, but with instrumentation capable of handling the higher backpressures generated. sielc.com This technique is particularly useful for high-throughput analysis and for resolving the target compound from closely related impurities.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula of a newly synthesized or isolated substance. For this compound, the empirical formula is C₉H₅NO₄. sigmaaldrich.comsigmaaldrich.com

The theoretical elemental composition can be calculated from the empirical formula and the atomic weights of the elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u). The molecular weight of this compound is approximately 191.14 g/mol . sigmaaldrich.com

Detailed research findings from the characterization of this compound would involve comparing the experimentally determined elemental percentages with the calculated theoretical values. A close correlation between the found and calculated values serves as a primary indicator of the sample's purity and confirms its chemical identity.

Below is a data table presenting the theoretical elemental composition of this compound. In a typical research context, this would be compared against experimental results from a CHN analyzer or similar combustion analysis instrumentation.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09956.59
HydrogenH1.00855.0402.64
NitrogenN14.007114.0077.33
OxygenO15.999463.99633.48
Total 191.142 100.00

Q & A

Q. How can researchers statistically validate differences in catalytic activity between derivatives?

  • Methodological Answer : Apply ANOVA or Student’s t-test to activity data (e.g., enzyme inhibition IC50 values). Include error bars from triplicate experiments and report p-values. For non-linear data (e.g., dose-response curves), use Hill equation fitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dioxoindoline-6-carboxylic acid
Reactant of Route 2
2,3-Dioxoindoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.